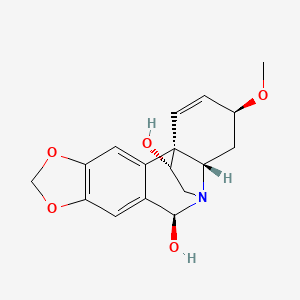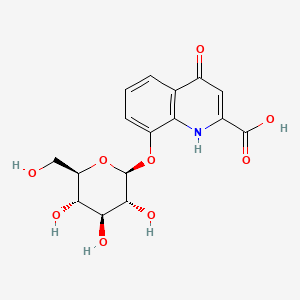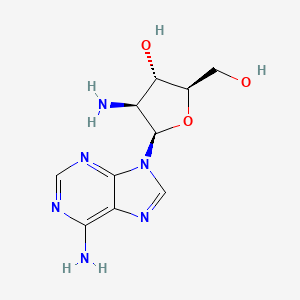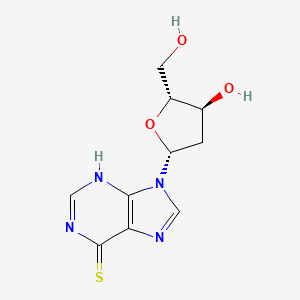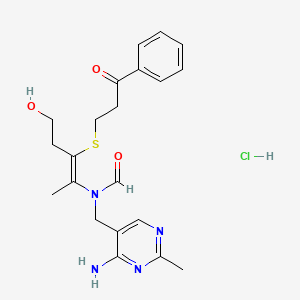![molecular formula C15H16F2N2O5 B1225848 2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)
2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester is an imidazolidine-2,4-dione.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Ester Formation and Reactivity : Research on the formation of esters by yeast and the chemical reactivity of certain ester compounds highlights the potential of esters in synthetic and industrial chemistry. For instance, the formation of ethyl acetate by yeast cultures and the study of its production process shed light on ester synthesis mechanisms. Similarly, the synthesis and structural properties of novel substituted thiazolidin-4-ones from certain esters point to the versatility of these compounds in creating a variety of chemical structures with potential applications in materials science and chemical synthesis (Tabachnick & Joslyn, 1953); (Issac & Tierney, 1996).
Antioxidant and Neuroprotective Activities
- Antioxidant and Neuroprotective Research : Studies on compounds like ethyl ferulate, a phenylpropanoid, have shown significant antioxidant and neuroprotective activities. Such research underscores the potential of chemical compounds in neuroprotection and their antioxidant capabilities, suggesting their applicability in combating oxidative stress-related diseases and conditions (Cunha et al., 2019).
Environmental Applications
- Degradation and Environmental Impact : Research into the degradation pathways and environmental impact of various compounds, including esters, provides insight into their behavior in natural settings and potential applications in environmental remediation. For example, the degradation of acetaminophen by advanced oxidation processes and the study of phthalic acid esters in aquatic environments shed light on the fate and behavior of these compounds in the environment, their potential toxicity, and how they can be effectively managed or utilized in environmental applications (Qutob et al., 2022); (Haman et al., 2015).
properties
Product Name |
2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester |
|---|---|
Molecular Formula |
C15H16F2N2O5 |
Molecular Weight |
342.29 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(difluoromethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C15H16F2N2O5/c1-3-23-11(20)8-19-12(21)15(2,18-14(19)22)9-4-6-10(7-5-9)24-13(16)17/h4-7,13H,3,8H2,1-2H3,(H,18,22) |
InChI Key |
XEVPABXQPFRQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




